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molecular formula C7H5ClO2 B1581250 3-Chloro-4-hydroxybenzaldehyde CAS No. 2420-16-8

3-Chloro-4-hydroxybenzaldehyde

Cat. No. B1581250
M. Wt: 156.56 g/mol
InChI Key: VGSOCYWCRMXQAB-UHFFFAOYSA-N
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Patent
US06582351B1

Procedure details

To a solution of 4-hydroxybenzaldehyde (100 g) in chloroform (1 L) was added N-chlorosuccinimide (120 g) at ambient temperature and the mixture was stirred at 50° C. for 18 hours. After evaporation of the solvent, the residue was partitioned between ethyl acetate and water. The organic layer was washed with water and brine, dried over magnesium sulfate, and evaporated in vacuo. The crude crystals was washed with diisopropyl ether and recrystallized from a mixture of ethyl acetate and n-hexane to obtain 3-chloro-4-hydroxybenzaldehyde (85.8 g) as colorless crystals.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[Cl:10]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Cl:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[OH:1])[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
120 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WASH
Type
WASH
Details
The crude crystals was washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of ethyl acetate and n-hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 85.8 g
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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